
1-(3,4-Dichlorophenyl)-N-methylcyclopentanemethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Dichlorophenyl)-N-methylcyclopentanemethanamine: is a chemical compound with the molecular formula C12H15Cl2N . It is primarily used in research and development settings, particularly in the fields of chemistry and pharmacology .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dichlorophenyl)-N-methylcyclopentanemethanamine typically involves the reaction of 3,4-dichlorobenzyl chloride with cyclopentylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: While specific industrial production methods are not widely documented, the compound is generally produced in small quantities for research purposes. The process involves similar synthetic routes as mentioned above, with additional purification steps to ensure high purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like or .
Reduction: Reduction reactions can be carried out using agents such as or .
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, other nucleophiles
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals .
Biology: In biological research, the compound is used to study its effects on various biological pathways and its potential as a therapeutic agent .
Medicine: The compound is investigated for its potential medicinal properties, including its effects on the central nervous system and its potential as an antidepressant or anxiolytic agent .
Industry: In the industrial sector, the compound is used in the development of new materials and as a precursor in the synthesis of other chemical compounds .
Mechanism of Action
The exact mechanism of action of 1-(3,4-Dichlorophenyl)-N-methylcyclopentanemethanamine is not fully understood. it is believed to interact with various molecular targets in the central nervous system, including neurotransmitter receptors and ion channels. This interaction may modulate the release and uptake of neurotransmitters, leading to its observed effects .
Comparison with Similar Compounds
- (1-(3,4-dichlorophenyl)cyclopentyl)methanamine
- (1-(3,4-dichlorophenyl)cyclopentyl)ethylamine
Uniqueness: Compared to its similar compounds, 1-(3,4-Dichlorophenyl)-N-methylcyclopentanemethanamine has a unique structure that allows it to interact differently with biological targets. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
CAS No. |
944348-63-4 |
|---|---|
Molecular Formula |
C13H17Cl2N |
Molecular Weight |
258.18 g/mol |
IUPAC Name |
1-[1-(3,4-dichlorophenyl)cyclopentyl]-N-methylmethanamine |
InChI |
InChI=1S/C13H17Cl2N/c1-16-9-13(6-2-3-7-13)10-4-5-11(14)12(15)8-10/h4-5,8,16H,2-3,6-7,9H2,1H3 |
InChI Key |
MDTFUSLGHFSRLI-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1(CCCC1)C2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[(Cyclopropanecarbonyl-amino)-methyl]-benzylamine](/img/structure/B8481603.png)
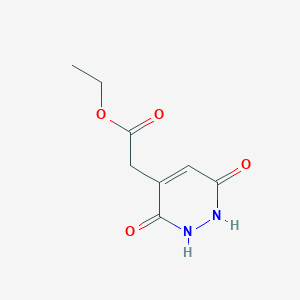
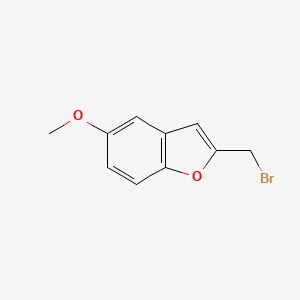
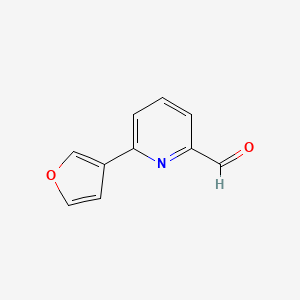
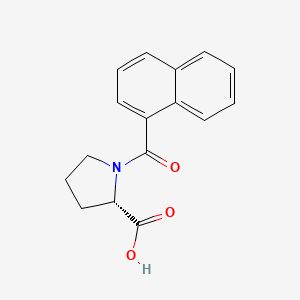
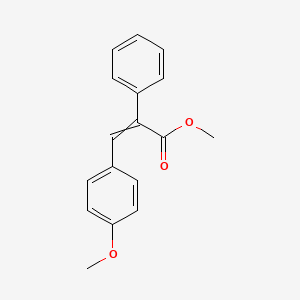
![2-Chloro-1-(3-tricyclo[3.3.1.03,7]nonanyl)ethanone](/img/structure/B8481655.png)
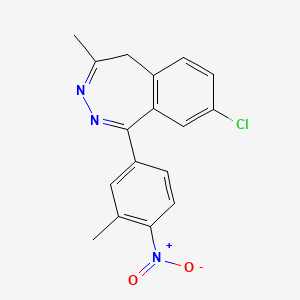
![{4-[(2,4-Dichlorophenyl)methoxy]-3-nitrophenyl}methanol](/img/structure/B8481665.png)
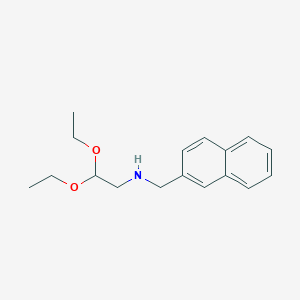
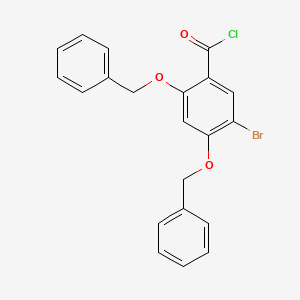
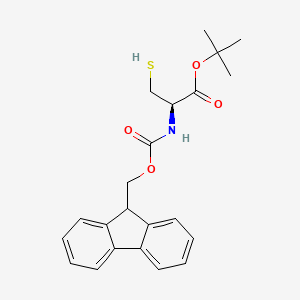
![3-Methoxy-5-[(methyl-sulfanyl)methyl]aniline](/img/structure/B8481694.png)

